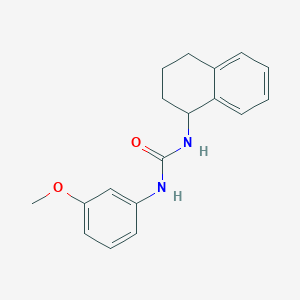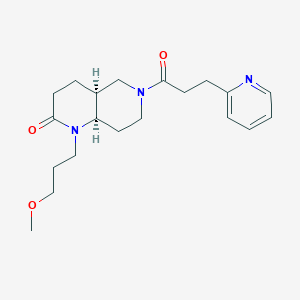![molecular formula C14H18ClN3O3 B5430186 4-chloro-N-({[2-(4-morpholinyl)ethyl]amino}carbonyl)benzamide](/img/structure/B5430186.png)
4-chloro-N-({[2-(4-morpholinyl)ethyl]amino}carbonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 4-chloro-N-({[2-(4-morpholinyl)ethyl]amino}carbonyl)benzamide involves the preparation of benzamide derivatives with potent in vivo gastric emptying activity. Kato et al. (1992) describe the preparation of a series of benzamides evaluated for gastrokinetic activity, highlighting the significance of the N-4 substituent in enhancing activity (Kato, Morie, Harada, Yoshida, & Matsumoto, 1992).
Molecular Structure Analysis
Ji et al. (2018) synthesized 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide and analyzed its crystal structure, offering insights into the molecular structure of related compounds (Ji, Jin, Zhao, Zheng, Song, Ge, Liu, & Lu, 2018).
Chemical Reactions and Properties
Donskaya et al. (2004) explored the synthesis of 4-chloro-N-(3-morpholinopropyl)benzamide, focusing on the interaction with morpholine and highlighting the chemical reactions involved in producing benzamide compounds with antidepressant activity (Donskaya, Antonkina, Glukhan, & Smirnov, 2004).
Physical Properties Analysis
Yanagi et al. (2000) prepared and characterized two polymorphs of a related benzamide compound, analyzing its physical properties through X-ray powder diffractometry, thermal analysis, and spectroscopy (Yanagi, Mizoguchi, Adachi, Sato, Kodama, Anzai, Takagishi, Kamei, Fujiwara, Matsushita, Yamashoji, & Inoue, 2000).
Chemical Properties Analysis
Mostafa et al. (2023) synthesized a complex of 4-amino-N-[2 (diethylamino)ethyl]benzamide with tetraphenylborate, characterizing its chemical properties through spectroscopic methods and computational study, highlighting the relevance of understanding bioactive molecule interactions (Mostafa, Bakheit, Al-agamy, Al-Salahi, Ali, & Alrabiah, 2023).
Propiedades
IUPAC Name |
4-chloro-N-(2-morpholin-4-ylethylcarbamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O3/c15-12-3-1-11(2-4-12)13(19)17-14(20)16-5-6-18-7-9-21-10-8-18/h1-4H,5-10H2,(H2,16,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJEAVQXTKDAVNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)NC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(1-adamantyl)-3-[4-methoxy-3-(4-morpholinylmethyl)phenyl]-2-propen-1-one](/img/structure/B5430123.png)
![2-isobutyl-6-[(1-methyl-1H-indol-3-yl)acetyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5430129.png)
![ethyl 2-(4-methoxybenzylidene)-5-(3-methoxy-4-methylphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5430130.png)
![2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(3-methylphenyl)acrylonitrile](/img/structure/B5430138.png)
![N-{[(1R*,5S*,6r)-3-(2-furoyl)-3-azabicyclo[3.1.0]hex-6-yl]methyl}-N-(3-phenylprop-2-yn-1-yl)cyclopropanamine](/img/structure/B5430159.png)

![4-(1H-pyrrol-1-yl)-N'-[1-(2-thienyl)propylidene]benzohydrazide](/img/structure/B5430174.png)
![2-[4-(aminosulfonyl)phenoxy]-N-isopropylpropanamide](/img/structure/B5430195.png)
![4-(2-isopropoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5430199.png)
![2-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-1-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B5430212.png)
![1-{[1-(4-methoxyphenyl)-5-phenyl-1H-1,2,4-triazol-3-yl]carbonyl}-4-methylpiperazine](/img/structure/B5430220.png)
![1'-(5-isopropylpyrimidin-4-yl)-1-methylspiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5430221.png)
![1-({4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)cyclopropanecarboxamide](/img/structure/B5430223.png)